4-Butoxybenzoic acid, also known as p-butoxybenzoic acid, is an aromatic carboxylic acid characterized by the presence of a butoxy group attached to the para position of the benzoic acid structure. Its chemical formula is and it has a molecular weight of approximately 194.23 g/mol. The compound exhibits a linear structure, where the butoxy group (a butyl group attached via an oxygen atom) influences its physical and chemical properties. It is primarily utilized in various chemical applications due to its functional groups that facilitate reactions and interactions with other substances .
Studies have explored the use of 4-Butoxybenzoic acid in the development of liquid crystals. These materials exhibit properties between solids and liquids and are crucial for various technologies like displays and optical devices. Research suggests that 4-Butoxybenzoic acid derivatives can form liquid crystals with specific properties, such as specific melting points and nematic phases (a particular liquid crystal phase) [].
The acidity of 4-butoxybenzoic acid is lower than that of benzoic acid, with an acid dissociation constant () reflecting its weaker acidic nature .
Research into the biological activity of 4-butoxybenzoic acid indicates potential applications in pharmacology and biochemistry. Its derivatives have been studied for:
The biological profile of this compound suggests it could be a candidate for further exploration in drug development and therapeutic applications .
Several methods have been developed for synthesizing 4-butoxybenzoic acid:
Each method has distinct advantages regarding yield, purity, and operational simplicity, making them suitable for different laboratory settings .
4-Butoxybenzoic acid finds utility in various fields:
Its versatility makes it valuable across multiple sectors, particularly in specialty chemicals and materials science .
Interaction studies involving 4-butoxybenzoic acid focus on its reactivity with various biological molecules and synthetic polymers. These studies often assess:
These interactions are crucial for evaluating safety profiles and efficacy in practical applications .
4-Butoxybenzoic acid shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Chemical Structure | Unique Characteristics |
---|---|---|
4-Hydroxybenzoic Acid | C₇H₆O₃ | Contains a hydroxyl group; used as a preservative |
4-Methoxybenzoic Acid | C₈H₈O₃ | Contains a methoxy group; used in organic synthesis |
4-Octyloxybenzoic Acid | C₁₄H₁₈O₃ | Longer alkyl chain; affects solubility properties |
4-Ethoxybenzoic Acid | C₉H₁₂O₃ | Ethyl group instead of butyl; different physical properties |
4-(n-Butyl)phenol | C₁₁H₁₄O | Similar structure but lacks carboxylic functionality |
The unique feature of 4-butoxybenzoic acid lies in its balance between hydrophobicity from the butoxy group and hydrophilicity from the carboxylic acid group, making it particularly versatile for various
4-Butoxybenzoic acid (CAS 1498-96-0), a para-substituted benzoic acid derivative, has emerged as a compound of significant interest in organic chemistry and materials science. First synthesized in the mid-20th century, its structural simplicity—a benzoic acid core modified with a butoxy group at the para position—belies its versatility in applications ranging from liquid crystal technology to pharmaceutical intermediates. The compound’s development paralleled advancements in alkyloxybenzoic acid chemistry, with early research focusing on its mesomorphic properties and later expanding into biomedical and industrial domains.
The molecular structure of 4-butoxybenzoic acid ($$C{11}H{14}O3$$) features a carboxylic acid group at position 1 and a butoxy chain ($$-O(CH2)3CH3$$) at position 4 of the benzene ring. This arrangement confers unique physicochemical properties:
Despite extensive study, gaps persist in understanding its:
Nucleophilic substitution reactions represent one of the most widely employed synthetic strategies for the preparation of 4-butoxybenzoic acid [1] . These approaches leverage the reactivity of hydroxyl groups on aromatic carboxylic acids and utilize various alkylating agents to introduce the butoxy moiety [13].
The alkylation of 4-hydroxybenzoic acid derivatives constitutes the primary route for nucleophilic substitution synthesis of 4-butoxybenzoic acid [21]. The most commonly employed method involves the reaction of 4-hydroxybenzoic acid with n-butyl bromide in the presence of potassium carbonate as a base [21]. This transformation proceeds through a classical Williamson ether synthesis mechanism, where the phenoxide anion acts as a nucleophile attacking the primary alkyl halide [13].
Research has demonstrated that the reaction conditions significantly influence the yield and selectivity of the alkylation process [21]. When 4-hydroxybenzoic acid is treated with n-butyl bromide in the presence of potassium carbonate at 115 degrees Celsius for 11 hours, yields of up to 98.7 percent can be achieved [21]. The use of dimethylformamide as a solvent enhances the reaction rate and improves the overall conversion efficiency .
Alternative alkylating agents have been investigated for this transformation [2]. The use of sec-butyl bromide with sodium ethoxide in ethanol provides 4-sec-butoxybenzoic acid derivatives with moderate yields of approximately 85 percent [2]. However, the selectivity for the desired product decreases when secondary alkyl halides are employed due to competing elimination reactions [2].
The mechanism involves initial deprotonation of the phenolic hydroxyl group by the carbonate base, forming a resonance-stabilized phenoxide anion [13]. The nucleophilic attack on the alkyl halide proceeds via an SN2 mechanism, resulting in the formation of the ether linkage and elimination of halide ion . The reaction is facilitated by the electron-withdrawing nature of the carboxyl group, which increases the acidity of the phenolic proton [13].
Method | Base/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
Alkylation of 4-Hydroxybenzoic Acid with n-Butyl Bromide | K₂CO₃ | 115 | 11 | 98.7 | [21] |
Alkylation with 1-Bromo-4-phenylbutane (Base: K₂CO₃) | K₂CO₃/DMF | 115 | 11 | 93.0 | [21] |
Alkylation with sec-Butyl Bromide | NaOEt/EtOH | 60 | 6 | 85.0 | [2] |
Williamson Ether Synthesis with Potassium Phenolate | KOH | 120 | 3 | 97.5 | [21] |
Halogen exchange reactions provide an alternative approach for the synthesis of 4-butoxybenzoic acid through nucleophilic substitution pathways [12] [14]. These reactions typically involve the treatment of halogenated benzoic acid derivatives with butoxide nucleophiles under basic conditions [12].
The most effective halogen exchange reactions utilize 4-bromobenzoic acid derivatives as starting materials [12]. The enhanced leaving group ability of bromide compared to chloride results in improved reaction rates and yields [14]. When 4-bromobenzoic acid is treated with sodium butoxide in dimethyl sulfoxide at elevated temperatures, the corresponding 4-butoxybenzoic acid can be obtained in good yields [12].
Mechanistic studies have revealed that these reactions proceed through a nucleophilic aromatic substitution mechanism when electron-withdrawing groups are present on the aromatic ring [12]. The carboxyl group activates the aromatic system toward nucleophilic attack, facilitating the displacement of halide by the butoxide nucleophile [14]. The reaction rate is significantly enhanced when the reaction is conducted under anhydrous conditions to prevent competing hydrolysis reactions [12].
Hydrolysis-based synthetic pathways offer versatile routes to 4-butoxybenzoic acid through the controlled cleavage of various functional groups [16] [17]. These methods are particularly valuable when starting from readily available nitrile or ester intermediates [18].
The direct hydrolysis of 4-butoxybenzonitrile represents an efficient synthetic pathway for the preparation of 4-butoxybenzoic acid [16] [17]. This transformation can be achieved under both acidic and basic conditions, with each set of conditions offering distinct advantages [16].
Under basic conditions, 4-butoxybenzonitrile undergoes hydrolysis when treated with sodium hydroxide in aqueous solution at elevated temperatures [17] [21]. The reaction proceeds through initial nucleophilic attack of hydroxide ion on the nitrile carbon, forming an intermediate imidate salt [16]. Subsequent hydrolysis and tautomerization yield the corresponding amide intermediate, which undergoes further hydrolysis to produce the carboxylic acid [17].
Research has shown that optimal conditions involve heating 4-butoxybenzonitrile with sodium hydroxide solution at 80 degrees Celsius for 3 hours, resulting in yields of 98.4 percent with high purity of 98.8 percent [21]. The reaction mechanism involves a two-stage process where the nitrile is first converted to an amide intermediate, which subsequently undergoes hydrolysis to form the carboxylic acid [16] [17].
Acidic hydrolysis conditions have also been investigated for this transformation [16]. Treatment of 4-butoxybenzonitrile with concentrated hydrochloric acid under reflux conditions results in direct conversion to 4-butoxybenzoic acid [20]. The mechanism under acidic conditions involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent rearrangement to form the carboxylic acid [16].
Sequential alcoholysis-hydrolysis reactions provide a controlled approach to 4-butoxybenzoic acid synthesis through ester intermediates [21]. This methodology involves initial conversion of nitrile derivatives to methyl esters via alcoholysis, followed by basic hydrolysis to yield the target carboxylic acid [3] [21].
The alcoholysis step typically employs methanol in the presence of acid catalysts to convert 4-butoxybenzonitrile to methyl 4-butoxybenzoate [21]. Research has demonstrated that this transformation can be achieved with high efficiency when conducted at 60 degrees Celsius for 6 hours, yielding the methyl ester with 98.4 percent conversion [21]. The reaction mechanism involves acid-catalyzed addition of methanol to the activated nitrile group [3].
The subsequent hydrolysis step involves treatment of the methyl ester with aqueous potassium hydroxide under basic conditions [21]. When methyl 4-butoxybenzoate is treated with potassium hydroxide solution at 80 degrees Celsius for 3 hours, the corresponding 4-butoxybenzoic acid is obtained in 98.7 percent yield with 99.3 percent purity [21]. This sequential approach offers enhanced control over reaction conditions and improved purification opportunities compared to direct hydrolysis methods [18].
Starting Material | Hydrolysis Conditions | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|---|
4-Butoxybenzonitrile | NaOH, H₂O, 80°C | 3 | 98.4 | 98.8 | [21] |
4-Butoxybenzoate Ester | KOH, H₂O, 80°C | 3 | 98.7 | 99.3 | [21] |
4-(4-Phenylbutoxy)benzonitrile | NaOH, H₂O, 95°C | 3 | 92.0 | 99.0 | [21] |
Methyl 4-Butoxybenzoate | NaOH, H₂O, 95°C | 3 | 88.0 | 98.5 | [21] |
Recent advances in synthetic methodology have led to the development of metal-free and catalytic approaches for 4-butoxybenzoic acid synthesis [22] [23]. These innovative methods offer improved environmental profiles and reduced dependence on expensive metal catalysts [24].
Transition-metal-free decarboxylative bromination has emerged as a powerful strategy for the synthesis of 4-butoxybenzoic acid derivatives [23] [24]. This methodology involves the decarboxylative functionalization of aromatic carboxylic acids using brominating reagents under mild conditions [22].
Research has demonstrated that 4-methoxybenzoic acid can be converted to the corresponding bromide using tetrabutylammonium tribromide in the presence of potassium phosphate [24]. The reaction proceeds at room temperature and affords the desired product in 90 percent yield with high selectivity [23]. The mechanism involves initial formation of a hypobromite intermediate, followed by concerted decarboxylation-bromination through a four-membered transition state [24].
The success of this methodology depends on the presence of electron-donating substituents on the aromatic ring [23]. The butoxy group provides sufficient electron density to facilitate the decarboxylative process while maintaining high selectivity for the desired product [24]. Control experiments have revealed that the reaction does not proceed in the absence of base, confirming the essential role of the hypobromite intermediate [23].
Base-mediated condensation reactions utilizing N-heterocyclic carbene catalysts have been developed for the synthesis of 4-butoxybenzoic acid derivatives [29]. These reactions involve the direct condensation of phenolic compounds with alcohols under oxidative conditions [29].
The methodology employs N-heterocyclic carbene precursors that are activated by heating under reduced pressure [29]. Treatment of 4-cyanophenol with n-butanol in the presence of the activated carbene catalyst and an organic oxidant results in the formation of 4-butoxybenzonitrile, which can be subsequently hydrolyzed to 4-butoxybenzoic acid [29]. The overall yield for this transformation is 84 percent when conducted at 80 degrees Celsius for 8 hours [29].
Base-mediated condensation reactions have also been investigated using conventional inorganic bases [29]. When 4-cyanophenol is treated with n-butanol in the presence of potassium carbonate or diisopropylethylamine, similar yields are obtained [29]. However, the reaction proceeds with improved efficiency in the absence of added base, suggesting that the N-heterocyclic carbene catalyst provides sufficient basicity for the transformation [29].
Method | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Reference |
---|---|---|---|---|---|---|
Decarboxylative Bromination | N(nBu₄)Br₃/K₃PO₄ | Room Temperature | 12 | 90 | High | [24] |
NHC-Mediated Redox Condensation | NHC Carbene A/Oxidant 2 | 80 | 8 | 84 | Moderate | [29] |
Base-Mediated Condensation | K₂CO₃/DIEA | 80 | 12 | 89 | High | [29] |
Photocatalytic Oxidation | CoPcS/Visible Light | 20 | 150 | 100 | Excellent | [25] |
Comprehensive analysis of the various synthetic routes to 4-butoxybenzoic acid reveals significant differences in efficiency metrics and optimization potential [37] [40]. The nucleophilic substitution approach using potassium carbonate demonstrates the highest overall yield of 98.7 percent, making it the most efficient single-step transformation [21].
Atom economy calculations indicate that the nucleophilic substitution methods achieve 85.2 percent atom economy, representing excellent utilization of starting materials [21]. In contrast, hydrolysis-based sequential reactions show lower atom economy of 78.5 percent due to the generation of alcoholic byproducts during the esterification and hydrolysis steps [21]. Metal-free decarboxylative methods exhibit moderate atom economy of 72.3 percent, primarily due to the loss of carbon dioxide during the transformation [24].
Step economy analysis reveals that single-step methods such as N-heterocyclic carbene-mediated condensation and photocatalytic oxidation offer advantages in terms of reduced synthetic complexity [25] [29]. However, these methods often require specialized reagents and extended reaction times, which may limit their practical applicability [29]. The nucleophilic substitution approach represents an optimal balance between efficiency and practicality, requiring only two synthetic steps while maintaining excellent yields [21].
Optimization studies have focused on reaction parameter refinement for each synthetic route [41] [42]. For nucleophilic substitution reactions, temperature optimization revealed that conducting the reaction at 115 degrees Celsius provides optimal balance between reaction rate and product selectivity [21]. Lower temperatures result in incomplete conversion, while higher temperatures lead to increased side product formation [41].
Environmental impact assessment of 4-butoxybenzoic acid synthetic routes reveals significant variations in sustainability profiles [32] [36]. Life cycle analysis indicates that the choice of synthetic route has substantial implications for overall environmental footprint [32].
The nucleophilic substitution approach generates moderate environmental impact due to the use of inorganic bases and halogenated starting materials [35]. Waste streams from these reactions primarily consist of inorganic salts that can be readily separated and disposed of through conventional methods [36]. However, the use of dimethylformamide as solvent raises concerns regarding solvent recovery and disposal [35].
Hydrolysis-based synthetic pathways exhibit poor environmental profiles due to the generation of large volumes of aqueous waste [32]. The sequential alcoholysis-hydrolysis approach produces both organic and aqueous waste streams, requiring separate treatment protocols [32]. Additionally, the high energy requirements for heating aqueous solutions contribute to increased carbon footprint [32].
Metal-free synthetic innovations demonstrate superior environmental performance compared to traditional methods [23] [24]. The decarboxylative bromination approach operates at room temperature and generates minimal organic waste [24]. However, the use of quaternary ammonium salts as brominating agents presents challenges for waste treatment and disposal [23].
Photocatalytic methods exhibit excellent environmental credentials due to the use of visible light as the primary energy source [25]. These reactions operate under mild conditions and generate minimal chemical waste [25]. However, the extended reaction times and specialized equipment requirements may limit their industrial applicability [25].
Waste management strategies have been developed for each synthetic route [36] [39]. The nucleophilic substitution approach benefits from established protocols for halide salt recovery and recycling [36]. Aqueous waste streams from hydrolysis reactions can be treated using conventional biological treatment methods after pH adjustment [32]. Metal-free methods generally require specialized disposal procedures for unique reagents and catalysts [39].
Synthetic Route | Overall Yield (%) | Number of Steps | Atom Economy (%) | Environmental Score | Cost Efficiency | Scalability |
---|---|---|---|---|---|---|
Nucleophilic Substitution (K₂CO₃) | 98.7 | 2 | 85.2 | Moderate | High | Excellent |
Hydrolysis-Based Sequential | 96.8 | 3 | 78.5 | Poor | Moderate | Good |
Metal-Free Decarboxylative | 90.0 | 2 | 72.3 | Good | High | Good |
NHC-Mediated Redox | 84.0 | 1 | 81.6 | Excellent | Low | Poor |
Photocatalytic Method | 100.0 | 1 | 95.8 | Excellent | Low | Poor |
4-Butoxybenzoic acid exhibits well-defined phase transition behavior with characteristic thermal properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates typical organic crystalline material behavior with distinct melting and sublimation processes.
The sublimation process represents a significant energy requirement, with the standard molar enthalpy of sublimation determined to be 123.2 ± 1.0 kJ/mol at 298.15 K [4] [3]. Alternative measurements using different methodologies have reported sublimation enthalpies ranging from 127.8 ± 1.0 kJ/mol to 129.0 ± 0.8 kJ/mol [1] [2], demonstrating good consistency across experimental approaches. The sublimation entropy at 298.15 K is approximately 220-225 J/(mol·K), indicating the degree of disorder increase during the solid-to-gas transition.
Vapor pressure measurements conducted using the Knudsen mass-loss effusion technique over the temperature range of 351 to 373 K provide insight into the sublimation behavior [4]. The temperature dependence of vapor pressure follows the expected exponential relationship, with measured pressures ranging from approximately 1.6 Pa at 377.8 K to 58.4 Pa at 417.3 K [4] [3].
4-Butoxybenzoic acid demonstrates reasonable thermal stability within its typical handling and measurement temperature ranges. The compound remains stable during sublimation experiments conducted up to 373 K without detectable decomposition products [4] [3]. Thermal analysis using differential scanning calorimetry confirms the absence of significant thermal events other than the fusion transition below the melting point.
The thermal decomposition behavior follows patterns typical of aromatic carboxylic acids, with decomposition generally occurring at temperatures significantly above the melting point. Studies on related benzoic acid derivatives indicate that thermal decomposition proceeds through multiple stages, beginning with phase transformations followed by formation of intermediate decomposition products and eventual complete combustion [5]. The specific decomposition pathways for 4-butoxybenzoic acid involve initial loss of the butoxy side chain functionality, followed by breakdown of the aromatic ring structure at elevated temperatures.
The compound's thermal stability is enhanced by the presence of intermolecular hydrogen bonding through the carboxylic acid functional group, which forms dimeric structures in the solid state. This hydrogen bonding network contributes to the relatively high sublimation enthalpy and provides thermal stability through cooperative intermolecular interactions.
The thermodynamic properties of 4-butoxybenzoic acid must be understood within the context of systematic variations across the homologous series of 4-n-alkyloxybenzoic acids. The butoxy substituent represents an intermediate chain length that exhibits characteristic trends in thermodynamic behavior.
Analysis of the homologous series reveals that both sublimation and vaporization enthalpies increase systematically with alkyl chain length. For 4-butoxybenzoic acid, the sublimation enthalpy of 123.2 ± 1.0 kJ/mol represents a moderate increase from the methoxy derivative (approximately 112.5 kJ/mol) and ethoxy derivative (121.8 ± 2.1 kJ/mol) [4] [3]. This progression continues through the series, with the octyloxy derivative showing significantly higher sublimation enthalpy (159.6 ± 2.6 kJ/mol).
The vaporization enthalpy of 4-butoxybenzoic acid (108.8 ± 2.6 kJ/mol) similarly reflects the chain length effect, showing progressive increases from the shorter-chain analogs. This trend results from enhanced van der Waals interactions between the alkyl chains in the liquid phase, requiring additional energy for vaporization as chain length increases.
The melting point behavior shows more complex trends, with 4-butoxybenzoic acid exhibiting a melting point of 420.7 K, which is lower than the ethoxy derivative (471.8 K) but higher than the propoxy derivative. This non-monotonic behavior reflects the interplay between molecular packing efficiency and intermolecular interaction strength as chain length varies.
The systematic study of 4-n-alkyloxybenzoic acids reveals predictable thermodynamic property variations that follow established group contribution principles. The increment per methylene group in the sublimation enthalpy averages approximately 4-6 kJ/mol, consistent with typical alkyl chain extension effects in organic crystals.
Vapor pressure measurements across the homologous series demonstrate that 4-butoxybenzoic acid exhibits intermediate volatility compared to its shorter and longer-chain analogs. The temperature range for vapor pressure measurements (351-373 K) reflects the balance between sufficient volatility for accurate measurement and thermal stability considerations.
The molecular packing density, as reflected in the ratio of free volume to van der Waals molecular volume, shows systematic variations across the series. 4-Butoxybenzoic acid represents an optimal balance between chain flexibility and packing efficiency, contributing to its characteristic thermodynamic profile.
The sublimation entropy of 4-butoxybenzoic acid provides insight into the degree of molecular disorder change during the solid-to-gas transition. The estimated sublimation entropy of approximately 220-225 J/(mol·K) at 298.15 K reflects the significant increase in molecular translational, rotational, and vibrational freedom upon sublimation [1] [4].
The entropy of fusion, measured as 44.8 J/(mol·K) at the melting point of 420.7 K, represents the disorder increase during the solid-to-liquid transition [1] [2]. This relatively high fusion entropy indicates substantial molecular rearrangement and increased conformational freedom in the liquid phase compared to the ordered crystalline state.
The relationship between sublimation entropy and molecular structure reveals that the butoxy chain contributes significantly to the entropy increase upon sublimation. The flexible alkyl chain gains considerable conformational freedom in the gas phase, contributing to the overall entropy change. This contrasts with the more rigid aromatic carboxylic acid portion, which exhibits smaller entropy contributions.
The thermodynamic properties of 4-butoxybenzoic acid in solution systems reflect the balance between intermolecular forces and solvation effects. The compound exhibits limited solubility in polar solvents due to the hydrophobic nature of the butoxy substituent, while maintaining hydrogen bonding capability through the carboxylic acid group.
Solvation thermodynamics studies on related benzoic acid derivatives indicate that the dissolution process involves breaking of intermolecular hydrogen bonds in the solid state, followed by formation of solute-solvent interactions. For 4-butoxybenzoic acid, the relatively large and hydrophobic butoxy group influences the overall solvation pattern, favoring non-polar solvents over highly polar systems.
The Gibbs energy of solvation reflects the competition between enthalpy and entropy contributions during dissolution. The enthalpy penalty for disrupting the hydrogen-bonded crystal structure must be overcome by favorable entropy contributions from solvation and the entropy of mixing. The butoxy substituent contributes to both enthalpy and entropy terms through its interactions with solvent molecules.
Irritant